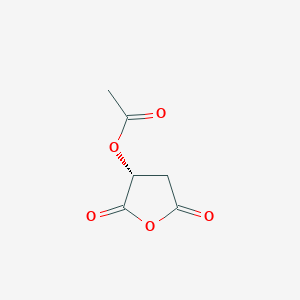

(R)-(+)-2-Acetoxysuccinic anhydride

Overview

Description

Synthesis Analysis

Anhydrides are typically prepared by nucleophilic acyl substitution reaction of an acid chloride with a carboxylic anion . The synthesis of anhydrides involves various strategies targeting nature’s favored modifications .Molecular Structure Analysis

The structure of anhydrides is flexible with a nonplanar structure . The pi system linkage through the central oxygen offers very weak resonance stabilization compared to the dipole-dipole repulsion between the two carbonyl oxygens .Chemical Reactions Analysis

The chemistry of anhydrides is similar to that of acid chlorides, although anhydrides react more slowly. They react with water to form acids, with alcohols to form esters, with amines to form amides, and with LiAlH4 to form primary alcohols .Scientific Research Applications

Acetylation of Nucleosides

This compound is used in the practical acetylation of free nucleosides . A series of nucleosides, including ribosyl, deoxyribosyl, arabinosyl, acyclic and pyranosyl, and many clinical drugs were acetylated efficiently, even on a large scale . This process is achieved using acetic anhydride/acetic acid as a reusable solvent and acetylating regent .

Synthesis of Tricarballylic Acid Anhydride and Imide Derivatives

The compound is used in the synthesis of diastereomeric mixtures of tricarballylic acid anhydride and imide derivatives . These derivatives are found as fragments in several mycotoxin natural products such as Fumonisin B1, Fumonisin B2, and AAL Toxin T A .

Aerogel Production

Although not directly mentioned, the compound could potentially be used in the production of aerogels . Aerogels are extraordinarily lightweight and porous functional nanomaterials that have attracted considerable interest in academia and industry in recent decades .

Degradation of Cellulose Acetate

The compound is involved in the degradation of cellulose acetate in different aqueous conditions . Understanding the degradation behavior and performance of cellulose acetate in different environments is the basis and prerequisite for achieving its comprehensive utilization and developing efficient degradation methods .

Stabilization of Polyvinyl Acetate Emulsion

The compound can be used in the stabilization of polyvinyl acetate emulsion . Research on the partial or complete replacement of petrochemical-based raw materials in adhesives, without compensating on performance properties, provides a huge scope for commercializing .

Saponification of Ethyl Acetate

The compound could potentially be used in the saponification of ethyl acetate . Microreactors intensify chemical processes due to improved flow regimes, mass and heat transfer .

Mechanism of Action

Future Directions

The future of anhydrides in research and industry is promising. They are considered important model reactions for thermal hazard studies . Furthermore, the focus of research is gradually shifting towards industry-relevant factors such as cost-effectiveness, ease of handling, thermal stability, and low toxicity .

properties

IUPAC Name |

[(3R)-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431121 | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-2-Acetoxysuccinic anhydride | |

CAS RN |

79814-40-7 | |

| Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)